

Physical and chemical properties of 1-Chloro-2,2-dimethylhexane

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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496

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An In-Depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of **1-Chloro-2,2-dimethylhexane**, tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structural Analysis

1-Chloro-2,2-dimethylhexane is a primary alkyl halide. Its structure is characterized by a hexane backbone with two methyl groups on the second carbon (a quaternary 'neopentyl-like' center) and a chlorine atom on the first carbon. This specific arrangement has profound implications for its reactivity, particularly in nucleophilic substitution and elimination reactions.

The presence of the bulky 2,2-dimethyl group (a tert-butyl group attached to the chloromethyl group) creates significant steric hindrance around the reaction center. This steric bulk is a dominant factor in its chemical behavior, favoring certain reaction pathways while inhibiting others. For instance, it drastically slows the rate of direct backside attack required for a typical SN2 reaction.

Table 1: Key Molecular Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	1-chloro-2,2-dimethylhexane	[1]
CAS Number	99166-19-5	[1] [2]
Molecular Formula	C ₈ H ₁₇ Cl	[1]
Molecular Weight	148.67 g/mol	[1]
Canonical SMILES	CCCC(C)(C)CCl	[1]

| InChIKey | MYERGYSSJVDQLH-UHFFFAOYSA-N |[\[1\]](#) |

Section 2: Physicochemical Characteristics

Experimental data for the physical properties of **1-Chloro-2,2-dimethylhexane** are not widely published. However, we can infer its characteristics based on its structure and by comparison with analogous compounds.

Table 2: Computed and Inferred Physical Properties

Property	Value (Computed or Inferred)	Rationale & Expert Insights
Boiling Point	Estimated: 160-175 °C	<p>The molecular weight and alkyl chain length are similar to 1-chlorooctane (BP ~182 °C). The branching in 1-chloro-2,2-dimethylhexane will lower the boiling point compared to its linear isomer due to reduced surface area and weaker van der Waals forces.</p>
Density	Estimated: ~0.87 g/mL	<p>Alkyl chlorides are typically less dense than water. The density is expected to be comparable to similar branched chloroalkanes like 2-chloro-2,5-dimethylhexane (0.862 g/mL).^[3]</p>
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane).	<p>As a nonpolar alkyl halide, it is immiscible with polar solvents like water. Its hydrocarbon character ensures good solubility in other nonpolar organic media. This is a critical consideration for selecting reaction and extraction solvents.</p>

| XLogP3 | 4.1 | This computed value indicates a high degree of lipophilicity, reinforcing its low water solubility.^[1] |

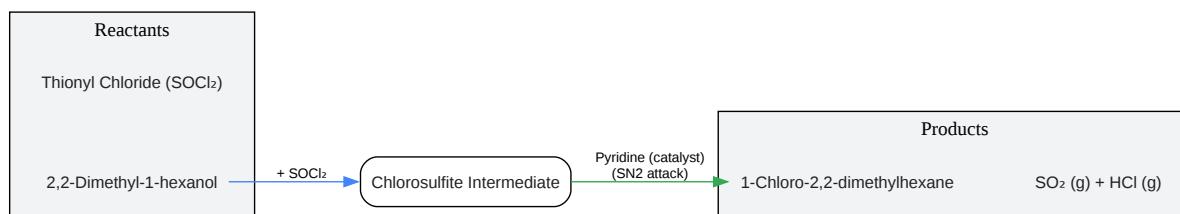
Section 3: Synthesis and Chemical Reactivity

Synthetic Strategy: Chlorination of 2,2-Dimethyl-1-hexanol

The most direct and reliable method for synthesizing **1-Chloro-2,2-dimethylhexane** is via the chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. From an application scientist's perspective, the choice of chlorinating agent is critical and depends on the desired reaction conditions and scale.

- Thionyl Chloride (SOCl_2): This is often the preferred method in a laboratory setting. The reaction proceeds with pyridine as a catalyst and solvent. The key advantage is that the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies purification and drives the reaction to completion.^[4]
- Phosphorus Pentachloride (PCl_5) or Phosphorus Trichloride (PCl_3): These are also effective but can be more challenging to handle, and the phosphorus-based byproducts require aqueous workup for removal.

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, followed by an internal (SNI) or external (SN2) attack by the chloride ion.



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Caption: Synthesis of **1-Chloro-2,2-dimethylhexane** via Thionyl Chloride.

Reactivity Profile: The Influence of Steric Hindrance

The reactivity of **1-Chloro-2,2-dimethylhexane** is dominated by the steric shield provided by the adjacent tert-butyl group.

- Nucleophilic Substitution (SN2): Direct SN2 reactions are heavily disfavored. The bulky 2,2-dimethyl groups physically block the trajectory for backside attack by a nucleophile on the carbon bearing the chlorine. Consequently, reaction rates with common nucleophiles are extremely slow under standard SN2 conditions.
- Nucleophilic Substitution (SN1): SN1 reactions are also unlikely. Although the carbon bearing the chlorine is primary, rearrangement of the resulting primary carbocation to a more stable tertiary carbocation could theoretically occur. However, the activation energy to form the initial unstable primary carbocation is very high.
- Elimination (E2): Elimination reactions, when treated with a strong, bulky base like potassium tert-butoxide, are a more probable reaction pathway.^[5] The base will abstract a proton from the adjacent carbon (C2), leading to the formation of 2,2-dimethyl-1-hexene. The use of a bulky base is crucial to favor elimination over any potential slow substitution.

Section 4: Predicted Spectral Characteristics

While experimental spectra are not readily available, we can predict the key features based on the molecule's structure. This predictive analysis is a cornerstone of structural elucidation.

- ^1H NMR:
 - ~3.4 ppm (singlet, 2H): The two protons on the carbon attached to the chlorine ($-\text{CH}_2\text{Cl}$) would be the most deshielded. Due to the adjacent quaternary carbon having no protons, this signal would appear as a singlet.
 - ~1.3-1.4 ppm (multiplet, 4H): The two methylene groups in the butyl chain ($-\text{CH}_2\text{CH}_2-$).
 - ~0.9 ppm (triplet, 3H): The terminal methyl group ($-\text{CH}_3$) of the butyl chain, split by the adjacent methylene group.
 - ~0.9 ppm (singlet, 6H): The two equivalent methyl groups on the quaternary carbon ($-\text{C}(\text{CH}_3)_2-$). This signal would be a sharp singlet and would likely overlap with the terminal methyl triplet, requiring high-resolution instrumentation to resolve.

- ¹³C NMR:
 - ~50-55 ppm: The carbon bonded to chlorine (-CH₂Cl).
 - ~35-40 ppm: The quaternary carbon (-C(CH₃)₂-).
 - ~20-35 ppm: The remaining four carbons of the hexane chain.
 - ~14 ppm: The terminal methyl carbon of the butyl chain.
 - ~25 ppm: The carbons of the two equivalent methyl groups on the quaternary center.
- Infrared (IR) Spectroscopy:
 - 2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.
 - 1450-1470 cm⁻¹: C-H bending vibrations (scissoring and bending).
 - ~1365 cm⁻¹: A characteristic sharp peak indicating the gem-dimethyl group.
 - 650-750 cm⁻¹: A moderate to strong C-Cl stretching vibration, characteristic of primary alkyl chlorides.

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **1-Chloro-2,2-dimethylhexane** is not widely available. Therefore, a conservative approach based on analogous compounds like 1-chlorohexane is mandatory.[\[6\]](#)[\[7\]](#)

- Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use chemical safety goggles and/or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
- Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools.[6][9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 6: Protocol for Purity Analysis by GC-MS

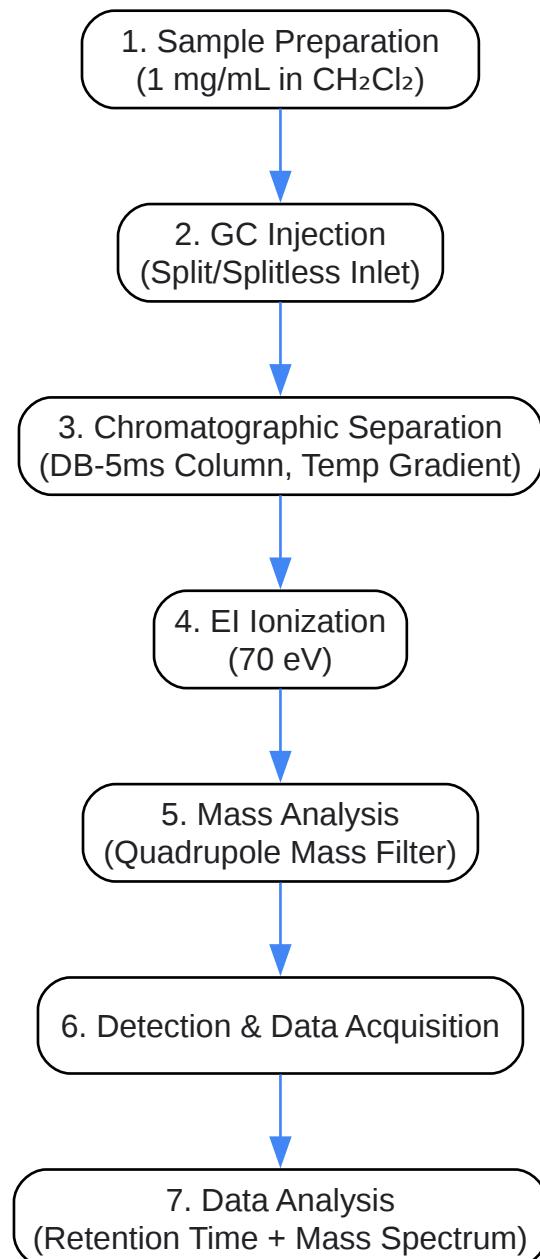
This protocol outlines a self-validating system for determining the purity of a synthesized batch of **1-Chloro-2,2-dimethylhexane**. The causality behind each step is explained to ensure technical integrity.

Objective: To separate **1-Chloro-2,2-dimethylhexane** from residual starting material (2,2-dimethyl-1-hexanol), solvents, and byproducts, and to confirm its identity via mass spectrometry.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane. The choice of a volatile solvent ensures rapid vaporization in the GC inlet without interfering with the analysis.
 - Prepare a blank sample (dichloromethane only) to identify any system contaminants.
 - Prepare a standard of the starting material (2,2-dimethyl-1-hexanol) to confirm its retention time.
- Instrumentation (Typical Conditions):
 - Gas Chromatograph (GC):
 - Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25 μ m) is chosen because separation of hydrocarbons and their derivatives is primarily based on boiling point differences.

- Inlet Temperature: 250 °C. This ensures complete and rapid volatilization of the sample.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes. (Allows for solvent elution).
 - Ramp: 10 °C/min to 200 °C. (The gradient ensures separation of compounds with different boiling points).
 - Hold: Hold at 200 °C for 5 minutes. (Ensures all components elute from the column).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces reproducible fragmentation patterns for library matching.
 - Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments.
- Data Analysis:
 - Retention Time: Compare the retention time of the major peak in the sample chromatogram to what is expected for a compound of this boiling point. It should elute significantly earlier than the starting alcohol due to the lack of hydrogen bonding.
 - Mass Spectrum:
 - Extract the mass spectrum of the main peak.
 - Look for the molecular ion peak (M^+). Due to the chlorine isotopes, expect to see peaks at m/z 148 (for ^{35}Cl) and m/z 150 (for ^{37}Cl) in an approximate 3:1 ratio.
 - Analyze the fragmentation pattern. A prominent fragment would be the loss of a butyl group ($[\text{M}-57]^+$), resulting in a base peak at m/z 91/93, or the loss of the chloromethyl group ($[\text{M}-49]^+$).



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Caption: Workflow for GC-MS Purity Analysis.

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